Lipophilicity (LogP) Head-to-Head: 1-Allyl-2-methylnaphthalene vs. Parent Alkylnaphthalenes
1-Allyl-2-methylnaphthalene exhibits an XLogP3 of 5.0, substantially exceeding that of its parent compound 2-methylnaphthalene (LogP ≈ 3.89) and 1-allylnaphthalene (estimated LogP ≈ 4.3–4.5 based on the additive contribution of the allyl group to the naphthalene core). This represents a >1 log unit increase in lipophilicity versus 2-methylnaphthalene, translating to approximately 10-fold higher octanol-water partitioning [1]. The elevated LogP is confirmed by an independently computed ACD/LogP of 5.02 for the closely related 1-(2-methylallyl)naphthalene isomer .
| Evidence Dimension | Octanol-water partition coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 (PubChem); ACD/LogP ≈ 5.02 (ChemSpider, isomer) |
| Comparator Or Baseline | 2-Methylnaphthalene: LogP ≈ 3.89; 1-Allylnaphthalene: LogP ≈ 4.3–4.5 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.1 vs. 2-methylnaphthalene; ΔLogP ≈ +0.5–0.7 vs. 1-allylnaphthalene |
| Conditions | Computed values; XLogP3 (PubChem 2021.05.07 release) and ACD/LogP (ChemSpider, ACD/Labs Percepta Platform v14.00) |
Why This Matters
A >10-fold difference in lipophilicity directly impacts membrane permeability, biological distribution, and environmental partitioning behavior, making 1-allyl-2-methylnaphthalene a distinctly more hydrophobic entity than its mono-substituted analogs—critical for applications requiring enhanced lipid bilayer penetration or non-polar solvent extraction.
- [1] PubChem Compound Summary for CID 20726845, 1-Allyl-2-methylnaphthalene. Computed XLogP3 = 5.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/20726845 (accessed 2026-04-24). View Source
